molecular formula C11H18N2S B2749672 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine CAS No. 46268-95-5

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B2749672
CAS No.: 46268-95-5
M. Wt: 210.34
InChI Key: XOGNXYLXQMWUGN-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H18N2S and its molecular weight is 210.34. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on compounds structurally related to 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, such as enaminones and their analogues, reveals intricate hydrogen-bonding patterns. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This structural characteristic is pivotal for understanding the molecular interactions and stability of related compounds (Balderson et al., 2007).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave irradiation has been utilized to synthesize piperidine-containing pyrimidine imines and thiazolidinones, starting from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. These compounds have demonstrated significant antibacterial activity, showcasing the potential of this compound and its derivatives in medicinal chemistry and as antibacterial agents (Merugu et al., 2010).

Anticancer Activity of Piperazine Derivatives

The condensation of various amines with iminodiacetic acid, including thiophen-2-ylmethanamine and 2-(thiophen-2-yl)ethanamine, has yielded piperazine-2,6-dione derivatives with notable anticancer activity. This research underscores the importance of structural modification and functionalization in developing potential anticancer agents (Kumar et al., 2013).

Schiff Base Characterization

The Schiff base, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, derived from 2-(piperidin-1-yl)ethanamine, illustrates the compound's versatility in forming complex structures. Spectral analysis techniques, including FT-IR and NMR, play a crucial role in characterizing such compounds, providing insight into their potential applications in various fields of chemistry (Warad et al., 2016).

Properties

IUPAC Name

2-piperidin-1-yl-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNXYLXQMWUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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